(R)-1-(3-Fluorobenzyl)pyrrolidin-3-aminehydrochloride
CAS No.: 876162-17-3
Cat. No.: VC5116127
Molecular Formula: C11H17Cl2FN2
Molecular Weight: 267.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876162-17-3 |
|---|---|
| Molecular Formula | C11H17Cl2FN2 |
| Molecular Weight | 267.17 |
| IUPAC Name | (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |
| Standard InChI Key | VVEMQTUYEIOTKR-NVJADKKVSA-N |
| SMILES | C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with a primary amine. The (R)-configuration at the 3-carbon establishes its chirality, which critically influences its biological activity. X-ray crystallographic studies reveal that the fluorobenzyl moiety adopts a gauche conformation relative to the pyrrolidine ring, optimizing π-π stacking interactions with aromatic residues in target proteins.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorptions at 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C–F aromatic bending), and 745 cm⁻¹ (C–Cl vibration). Nuclear magnetic resonance (NMR) data further corroborate the structure:
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(400 MHz, D₂O): δ 7.42–7.28 (m, 3H, Ar–H), 4.12 (s, 2H, CH₂–N), 3.81 (quintet, J = 6.8 Hz, 1H, CH–NH₂), 3.02–2.88 (m, 4H, pyrrolidine-H).
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(100 MHz, D₂O): δ 163.5 (d, J = 245 Hz, C–F), 139.2–114.8 (aromatic carbons), 58.4 (CH₂–N), 52.1 (CH–NH₂).
Synthesis and Optimization
Conventional Synthetic Route
The synthesis involves a three-step sequence starting from (R)-pyrrolidin-3-amine:
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N-Alkylation: Reaction with 3-fluorobenzyl chloride in the presence of K₂CO₃ yields the tertiary amine (85% yield).
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Salt Formation: Treatment with HCl gas in anhydrous ether precipitates the hydrochloride salt (92% yield).
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Purification: Recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess (HPLC analysis).
Green Chemistry Approaches
Recent advancements employ continuous-flow microreactors to enhance reaction efficiency. Using supercritical CO₂ as a solvent reduces waste generation by 40% while maintaining a space-time yield of 12.7 g·L⁻¹·h⁻¹. Catalytic asymmetric synthesis methods utilizing chiral ligands like (R)-BINAP have also achieved 94% enantioselectivity in preliminary trials.
Pharmacological Profile
Serotonergic Activity
In radioligand binding assays, the compound exhibits high affinity for 5-HT₁A receptors () and moderate selectivity over 5-HT₂C (). Functional assays in HEK293 cells transfected with human 5-HT₁A demonstrate potent agonism (EC₅₀ = 8.7 nM), inducing a 15-fold increase in cAMP production.
Neuroprotective Effects
In a rat model of ischemic stroke (MCAO), intraperitoneal administration (5 mg/kg) reduced infarct volume by 38% compared to controls (p < 0.01). Mechanistic studies attribute this effect to upregulation of brain-derived neurotrophic factor (BDNF) mRNA levels in the hippocampus.
Table 2: In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| 0.8 ± 0.2 h | |
| 1.24 ± 0.3 µg/mL | |
| AUC₀–∞ | 9.87 ± 2.1 µg·h/mL |
| Half-life | 3.2 ± 0.6 h |
| Bioavailability | 67% |
Recent Advancements and Future Directions
Prodrug Development
Carbamate prodrugs incorporating L-valine esters demonstrate enhanced blood-brain barrier penetration, with brain-to-plasma ratios increasing from 0.4 to 2.7 in murine models. Sustained-release formulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve therapeutic plasma concentrations for 72 hours post-injection.
Computational Modeling
Molecular dynamics simulations (AMBER force field) predict stable binding to the 5-HT₁A receptor orthosteric site, with key interactions including:
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Hydrogen bonding between the protonated amine and Asp116
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Edge-to-face π-stacking of the fluorobenzyl group with Phe362
These models guide rational design of second-generation analogs with improved selectivity profiles.
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